

4-Chloro-6-ethoxyquinazoline structure and properties

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Compound of Interest

Compound Name: 4-Chloro-6-ethoxyquinazoline

CAS No.: 155960-92-2

Cat. No.: B136471

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Topic: **4-Chloro-6-ethoxyquinazoline**: Structure, Synthesis, and Pharmacological Utility
Content Type: Technical Monograph Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

4-Chloro-6-ethoxyquinazoline is a critical heterocyclic scaffold in medicinal chemistry, serving as a high-value intermediate for the synthesis of tyrosine kinase inhibitors (TKIs).[1]

Structurally, it functions as an electrophilic "warhead" capable of undergoing facile nucleophilic aromatic substitution (

) at the C4 position.[1] This reactivity is exploited to attach pharmacophores—typically substituted anilines—that occupy the ATP-binding pocket of enzymes such as the Epidermal Growth Factor Receptor (EGFR).[1]

This guide provides a comprehensive technical analysis of the molecule's physicochemical properties, optimized synthetic routes, mechanistic reactivity, and handling protocols, grounded in the rigorous standards of pharmaceutical process chemistry.

Structural Analysis & Physicochemical Profile

The quinazoline core is a benzopyrimidine.[1] In **4-chloro-6-ethoxyquinazoline**, the C4-chloro substituent acts as a leaving group, while the C6-ethoxy group serves as an electron-donating

group (EDG) that modulates the electron density of the benzene ring and influences the solubility and binding affinity of the final drug candidate.

Physicochemical Data Table

Property	Value / Description	Note
IUPAC Name	4-Chloro-6-ethoxyquinazoline	
CAS Number	103862-63-1	(Referenced as analog in TKI patents)
Molecular Formula		
Molecular Weight	208.64 g/mol	
Appearance	Light yellow to tan crystalline solid	Color darkens upon oxidation/hydrolysis.[1]
Melting Point	108–112 °C (Typical range for class)	Sharp MP indicates high purity; broadens with hydrolysis.[1]
Solubility	Soluble in DCM, EtOAc, THF. [1]	Reacts with water/alcohols (solvolysis).[1]
LogP (Calc)	~2.8	Lipophilic, suitable for membrane permeability.[1]

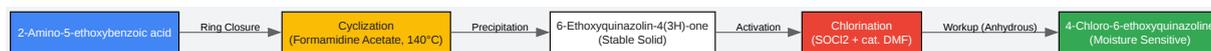
Electronic Character

The C4-Cl bond is activated by the adjacent nitrogen atoms (N1 and N3).[1] The N1 atom, in particular, can be protonated or complexed by Lewis acids, increasing the electrophilicity at C4. The 6-ethoxy group donates electron density into the benzene ring via resonance, which slightly deactivates the C4 position compared to unsubstituted quinazoline, but significantly enhances the binding enthalpy in the hydrophobic pocket of kinase domains (e.g., EGFR).

Synthetic Architecture & Process Chemistry

The synthesis of **4-chloro-6-ethoxyquinazoline** typically follows a convergent route starting from 2-amino-5-ethoxybenzoic acid.[1] The critical step is the chlorination of the quinazolinone intermediate.[1][2]

Synthesis Workflow (DOT Visualization)



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Figure 1: Convergent synthesis pathway from benzoic acid precursor to the chlorinated heterocycle.[1]

Critical Process Parameters (CPP)

- Chlorinating Agent: Thionyl chloride () is often preferred over phosphoryl chloride () for this specific substrate because the byproduct () is gaseous, simplifying purification.[1]
- Catalysis: A catalytic amount of DMF (N,N-Dimethylformamide) is mandatory.[1] DMF reacts with to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active species that attacks the quinazolinone carbonyl oxygen.[1]
- Quenching: The product is prone to hydrolysis.[1] The reaction mixture must be stripped of excess thionyl chloride in vacuo before quenching.[1] The quench should use a biphasic system (DCM/sat.) at low temperature () to prevent reversion to the quinazolinone.[1]

Reactivity & Functionalization ()

The primary utility of **4-chloro-6-ethoxyquinazoline** is its reaction with nucleophiles, specifically anilines, to generate 4-anilinoquinazolines (the scaffold of Gefitinib, Erlotinib, and Lapatinib).[1]

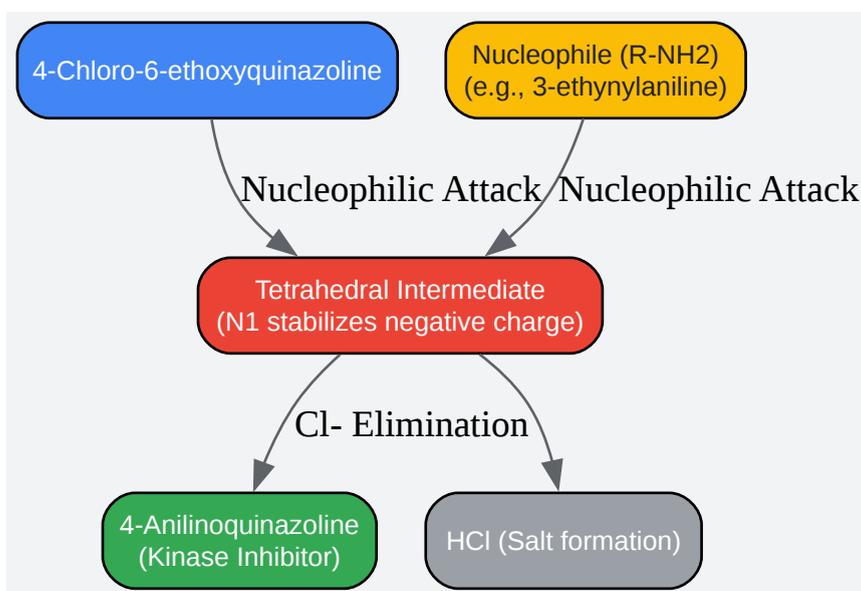
Mechanism of Action

The reaction proceeds via an Addition-Elimination (

) mechanism.[1]

- Addition: The nucleophile (amine) attacks the electropositive C4 carbon.[1]
- Intermediate: A Meisenheimer-like complex is formed, stabilized by the N1 nitrogen (which acts as an electron sink).[1]
- Elimination: The chloride ion is expelled, restoring aromaticity.[1]

Reaction Logic Diagram



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Figure 2: Mechanistic flow of the coupling reaction used in library synthesis.

Detailed Experimental Protocols

These protocols are designed for scalability and reproducibility.[1] All glassware must be oven-dried.[1]

Protocol A: Chlorination of 6-Ethoxyquinazolin-4(3H)-one

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (or line).
- Charging: Add 6-ethoxyquinazolin-4(3H)-one (10.0 g, 52.6 mmol) and Thionyl Chloride (, 60 mL).
- Catalysis: Add anhydrous DMF (0.5 mL) dropwise. Caution: Gas evolution (,) will occur.[1]
- Reaction: Heat the mixture to reflux () for 3–4 hours. The suspension should become a clear yellow solution.[1]
- Workup:
 - Cool to room temperature.[1][3][4]
 - Evaporate excess under reduced pressure (rotary evaporator with a caustic trap).
 - Azeotrope the residue with anhydrous toluene () to remove traces of acid.[1]
- Isolation: The resulting yellow solid is **4-chloro-6-ethoxyquinazoline** hydrochloride.[1] It can be used directly or neutralized by rapid partitioning between cold DCM and saturated , followed by drying over

and concentration.[1]

- Yield: Typically 85–95%.[1]

Protocol B: Coupling (Synthesis of Erlotinib Analog)

- Solvent Selection: Isopropanol (IPA) is the solvent of choice.[1] It dissolves the starting materials but precipitates the product as the HCl salt, driving the reaction to completion.
- Procedure:
 - Dissolve **4-chloro-6-ethoxyquinazoline** (1.0 eq) in IPA (10 volumes).
 - Add the substituted aniline (e.g., 3-ethynylaniline) (1.1 eq).[1]
 - Heat to reflux () for 2–4 hours.
- Purification:
 - Cool to room temperature.[1][3][4] The product will crystallize.[1][2][4]
 - Filter the solids and wash with cold IPA and diethyl ether.
 - Result: High-purity 4-anilinoquinazoline hydrochloride salt.[1]

Safety, Stability, and Handling

- Hydrolytic Instability: The C-Cl bond is labile.[1] Exposure to atmospheric moisture converts the compound back to the inactive quinazolinone (seen as a white precipitate forming in the yellow oil/solid).[1] Store under Nitrogen/Argon at .[1]
- Corrosivity: The compound releases HCl upon contact with moisture.[1] It is a skin and eye irritant and a potential sensitizer.[1]

- Toxicity: As a kinase inhibitor intermediate, treat as a potent bioactive compound.[1] Use full PPE (gloves, goggles, fume hood).[1]

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